molecular formula C13H16ClNO B14863137 1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone

1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone

Cat. No.: B14863137
M. Wt: 237.72 g/mol
InChI Key: AGXMKCUQDDOMLI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone is an organic compound that features a chlorophenyl group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone typically involves the reaction of 4-chlorobenzoyl chloride with piperidine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

    (4-Chlorophenyl)(piperidin-1-yl)methanone: Similar structure but with a methanone group instead of an ethanone group.

    1-(4-Chlorophenyl)-2-(piperidin-1-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-piperidin-1-ylethanone

InChI

InChI=1S/C13H16ClNO/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h4-7H,1-3,8-10H2

InChI Key

AGXMKCUQDDOMLI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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